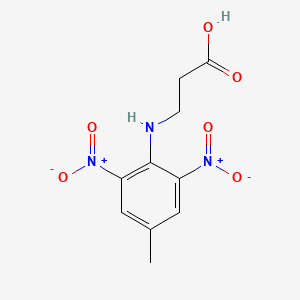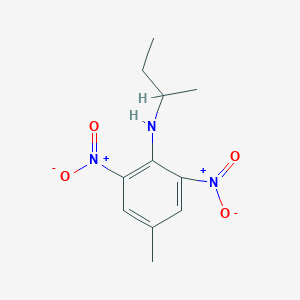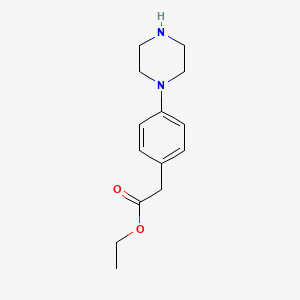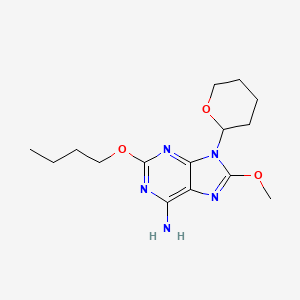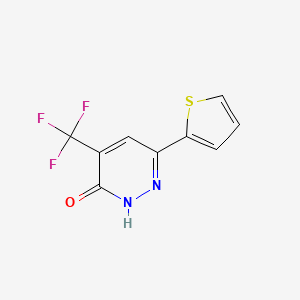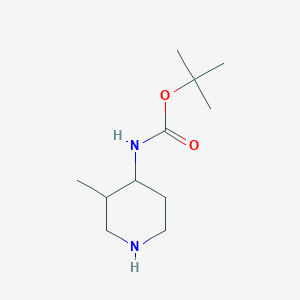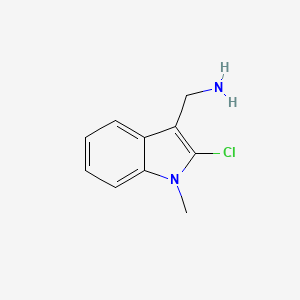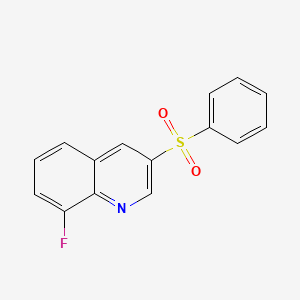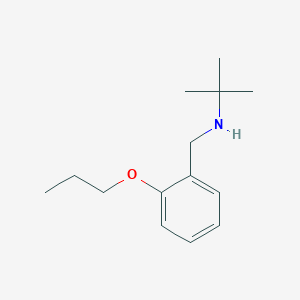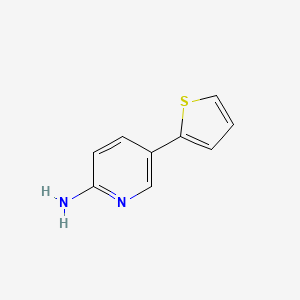
5-(Thiophen-2-yl)pyridin-2-amine
Descripción general
Descripción
5-(Thiophen-2-yl)pyridin-2-amine is a heterocyclic compound that features both a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of 5-(Thiophen-2-yl)pyridin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The compound interacts with its target, PLK4, inhibiting its activity . This interaction results in changes at the cellular level, presenting excellent antiproliferative activity against cancer cells . The compound’s mode of action is also influenced by its chemical structure, with the highest HOMO–LUMO energy gap indicating that the compound is the most stable and the least reactive .
Biochemical Pathways
The inhibition of PLK4 affects the pathway of centriole duplication, which is significant for maintaining genome integrity . This disruption can lead to downstream effects such as the prevention of cancer cell proliferation .
Pharmacokinetics
The compound exhibits good plasma stability (t1/2 > 289.1 min), liver microsomal stability (t1/2 > 145 min), and low risk of drug-drug interactions .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of PLK4 activity and the prevention of cancer cell proliferation . Additionally, the compound has shown to be a potent inhibitor of collagen prolyl-4-hydroxylase , indicating its potential role in anti-fibrotic activities.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the fluorescence quenching of the compound can be affected by temperature, viscosity, and solvent polarity . Understanding these influences is crucial for optimizing the compound’s therapeutic potential.
Análisis Bioquímico
Biochemical Properties
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Molecular Mechanism
Thiophene derivatives have been reported to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)pyridin-2-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-bromopyridine with thiophene-2-boronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Hydrogenated thiophene derivatives.
Substitution: Halogenated pyridine and thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Thiophen-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Comparación Con Compuestos Similares
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities.
Pyridine derivatives: Compounds such as 2-aminopyridine and 2-bromopyridine are structurally related.
Uniqueness: 5-(Thiophen-2-yl)pyridin-2-amine is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets .
Propiedades
IUPAC Name |
5-thiophen-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGVOPPASUVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309316 | |
| Record name | 5-(2-Thienyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-28-2 | |
| Record name | 5-(2-Thienyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866620-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Thienyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]sulfamoyl]benzoate](/img/structure/B3160932.png)
![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)
![1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3160962.png)
